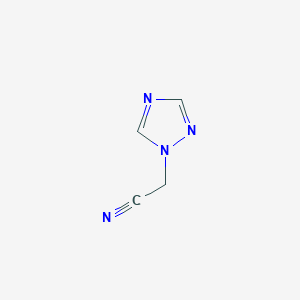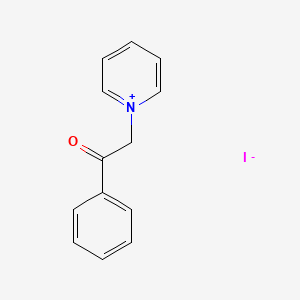
1-(2-Oxo-2-phenylethyl)pyridinium iodide
概要
説明
1-(2-Oxo-2-phenylethyl)pyridinium iodide is a chemical compound with the molecular formula C13H12INO. It is known for its unique structure, which includes a pyridinium ring attached to a phenylethyl group with a ketone functionality. This compound is often used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Oxo-2-phenylethyl)pyridinium iodide can be synthesized through the reaction of pyridine with phenacyl iodide. The reaction typically involves the following steps:
Formation of Phenacyl Iodide: Phenacyl bromide is reacted with sodium iodide in acetone to form phenacyl iodide.
Reaction with Pyridine: Phenacyl iodide is then reacted with pyridine in an appropriate solvent, such as ethanol, under reflux conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-(2-Oxo-2-phenylethyl)pyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium chloride or sodium bromide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(2-Oxo-2-phenylethyl)pyridinium chloride or bromide.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
1-(2-Oxo-2-phenylethyl)pyridinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
作用機序
The mechanism of action of 1-(2-Oxo-2-phenylethyl)pyridinium iodide involves its interaction with molecular targets through its pyridinium and phenylethyl groups. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its ketone functionality allows it to participate in redox reactions, influencing various biochemical pathways.
類似化合物との比較
- 1-(2-Oxo-2-phenylethyl)pyridinium chloride
- 1-(2-Oxo-2-phenylethyl)pyridinium bromide
- 1-(2-Oxo-2-pyridinyl)ethyl pyridinium iodide
Comparison: 1-(2-Oxo-2-phenylethyl)pyridinium iodide is unique due to its specific iodide ion, which can influence its reactivity and solubility compared to its chloride and bromide counterparts. The presence of the phenylethyl group also imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and research.
特性
IUPAC Name |
1-phenyl-2-pyridin-1-ium-1-ylethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO.HI/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10H,11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSHTLXYKVOEN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377522 | |
| Record name | 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-94-6 | |
| Record name | NSC114535 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1-(2-oxo-2-phenylethyl)pyridinium iodide is ground with iodine?
A1: When this compound (chemical formula: C13H12INO) is ground with 0.5 equivalents of iodine (I2), a mixture of the original compound and a new compound, 1-(2-oxo-2-phenylethyl)pyridinium triiodide (Py+·I3−) forms. [] This initial mixture gradually transforms into a double salt with the formula Py+·(I−)0.5·(I3−)0.5 upon standing at room temperature for one month. This "self-assembly" process suggests spontaneous diffusion and rearrangement of ions within the solid state driven by the change from iodide (I−) to triiodide (I3−) anions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


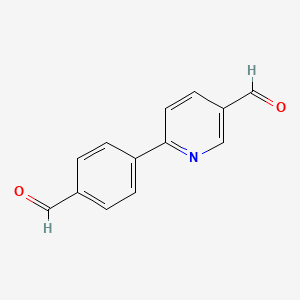
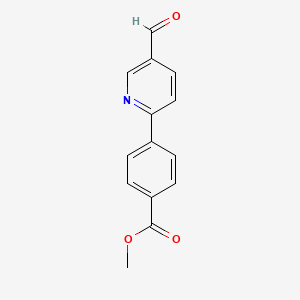
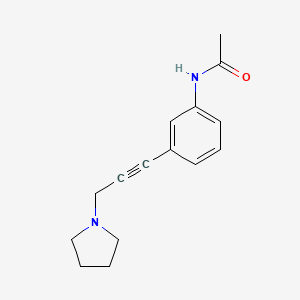
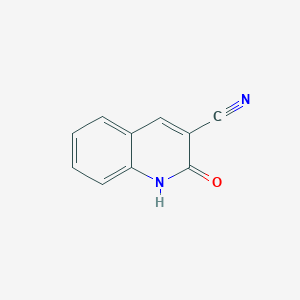
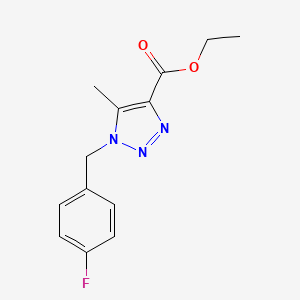
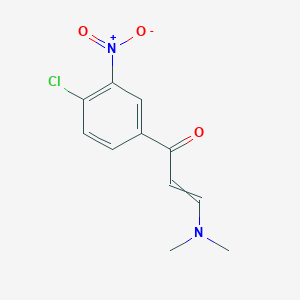
![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)
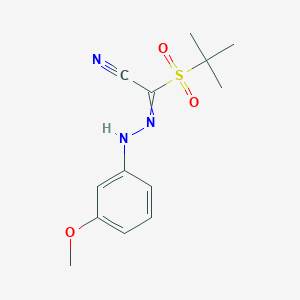
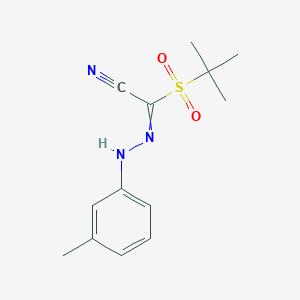
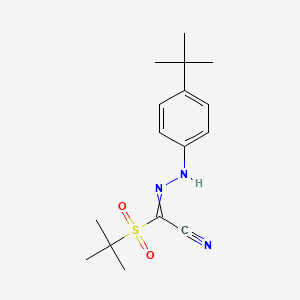
![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)
